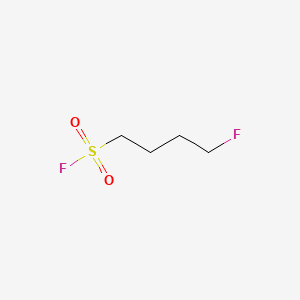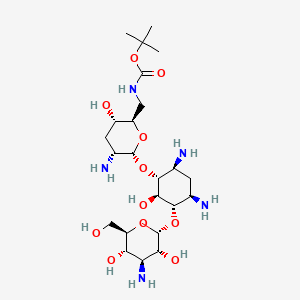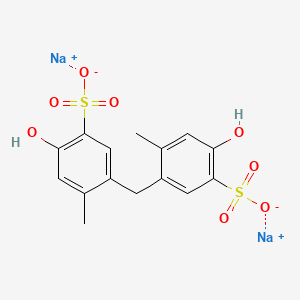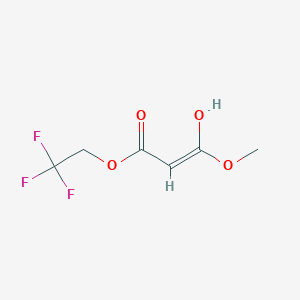
2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is an organic compound that features a trifluoroethyl group attached to a hydroxy and methoxy substituted propenoate. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate typically involves the esterification of 2,2,2-trifluoroethanol with (E)-3-hydroxy-3-methoxyprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 2,2,2-Trifluoroethyl (E)-3-oxo-3-methoxyprop-2-enoate.
Reduction: 2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxypropan-2-ol.
Substitution: Various substituted trifluoroethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing lipophilicity and metabolic stability . This can lead to the modulation of specific biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethyl functionality.
2,2,2-Trifluoroethyl methacrylate: Used in polymer chemistry for the synthesis of fluorinated polymers.
2,2,2-Trifluoroethyl acetate: Another ester with trifluoroethyl group, used in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is unique due to the combination of the trifluoroethyl group with the hydroxy and methoxy substituted propenoate. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H7F3O4 |
|---|---|
Peso molecular |
200.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H7F3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2,10H,3H2,1H3/b4-2+ |
Clave InChI |
BWXFDEKLGCRMDZ-DUXPYHPUSA-N |
SMILES isomérico |
CO/C(=C/C(=O)OCC(F)(F)F)/O |
SMILES canónico |
COC(=CC(=O)OCC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


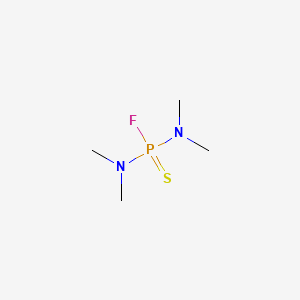
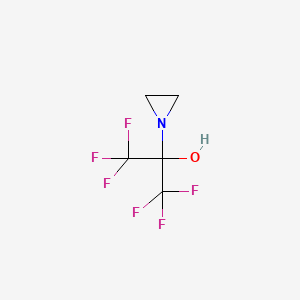
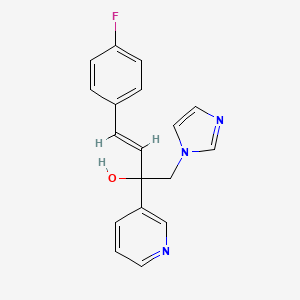
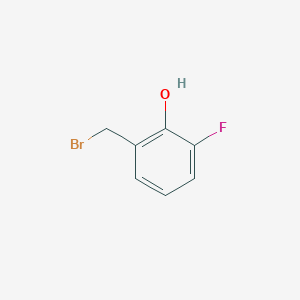
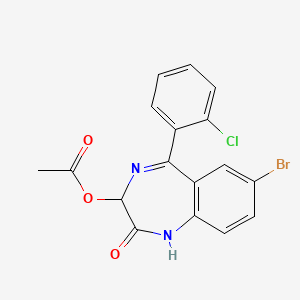
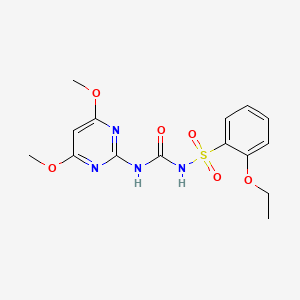
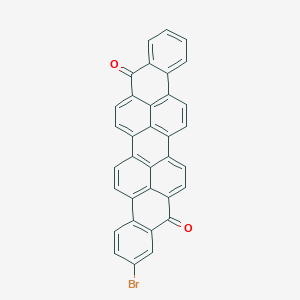
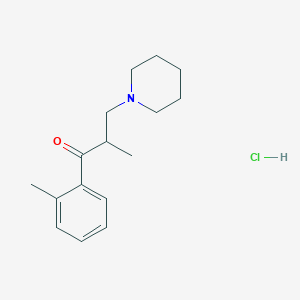
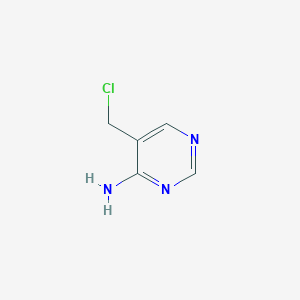

![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
